molecular formula C15H21NO5 B14317288 N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide CAS No. 108859-73-0

N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide

Cat. No.: B14317288
CAS No.: 108859-73-0
M. Wt: 295.33 g/mol
InChI Key: WZFHMXCBHPPMFG-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide is an organic compound with a complex structure that includes multiple functional groups. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide typically involves multiple steps, starting from simpler benzamide derivatives. The process often includes:

    Formylation: Introduction of the formyl group (-CHO) to the benzamide ring.

    Methoxylation: Addition of methoxy groups (-OCH3) to specific positions on the benzamide ring.

    Diethylation: Introduction of diethyl groups (-C2H5) to the nitrogen atom of the amide group.

These reactions are usually carried out under controlled conditions, using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Reduction of the formyl group to an alcohol.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Diethyl-2-carboxy-3-methoxy-6-(methoxymethoxy)benzamide, while reduction may produce N,N-Diethyl-2-hydroxymethyl-3-methoxy-6-(methoxymethoxy)benzamide .

Scientific Research Applications

N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-formyl-6-methoxybenzamide
  • N,N-Diethyl-3-methoxy-6-(methoxymethoxy)benzamide
  • N,N-Diethyl-2-formyl-3-methoxybenzamide

Uniqueness

N,N-Diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

108859-73-0

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

N,N-diethyl-2-formyl-3-methoxy-6-(methoxymethoxy)benzamide

InChI

InChI=1S/C15H21NO5/c1-5-16(6-2)15(18)14-11(9-17)12(20-4)7-8-13(14)21-10-19-3/h7-9H,5-6,10H2,1-4H3

InChI Key

WZFHMXCBHPPMFG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1C=O)OC)OCOC

Origin of Product

United States

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